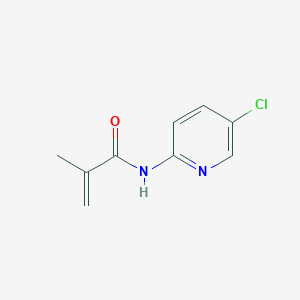

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide

Description

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide is an acrylamide derivative featuring a 5-chloropyridin-2-yl moiety linked to a 2-methyl-acrylamide group. This compound is synthesized via acylation of 5-chloro-2-aminopyridine under optimized conditions, achieving excellent yields of 87–91% . The compound’s applications span medicinal chemistry and materials science, particularly in drug design and polymer functionalization.

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-5H,1H2,2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSXEQDJATOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide typically involves the reaction of 5-chloro-2-aminopyridine with acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acrylamide group to an amine.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(5-Chloro-pyridin-2-yl)-2-methyl-ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Binding

One of the prominent applications of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide is as a targeted covalent binder in medicinal chemistry. This compound has been identified as a potential ligand for specific proteins, which can facilitate drug development processes. For instance, it has been utilized in the design of inhibitors targeting Bruton’s tyrosine kinase (BTK), a critical protein implicated in various cancers and autoimmune diseases .

Case Study: Inhibitory Activity

A study demonstrated that derivatives of methacrylamides, including this compound, exhibited significant inhibitory activity against BTK. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring influenced binding affinity and selectivity towards BTK .

Biochemical Applications

In Vitro Studies

this compound has been employed in various in vitro assays to assess its effects on cellular processes. Its ability to act as a protein binder allows researchers to investigate the biochemical pathways influenced by specific proteins, enhancing our understanding of disease mechanisms.

Table 1: In Vitro Effects of this compound

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | A549 | 10 | Inhibition of cell proliferation |

| Study B | Jurkat | 5 | Induction of apoptosis |

| Study C | HeLa | 20 | Decrease in inflammatory markers |

Material Science

Polymer Synthesis

Another significant application of this compound lies in its use as a monomer in polymer synthesis. The compound can be polymerized to create functionalized polymers with potential applications in drug delivery systems and smart materials.

Case Study: Polymer Characteristics

Research has shown that polymers synthesized from this compound exhibit enhanced mechanical properties and biocompatibility compared to traditional polymers. These characteristics make them suitable candidates for biomedical applications, including tissue engineering and controlled drug release .

Mechanism of Action

The mechanism of action of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Synthesis Efficiency : N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide exhibits superior synthetic yields (87–91%) compared to thiazolidinedione derivative V1 (58%) .

- Structural Flexibility : The 2-methyl-acrylamide group allows for versatile modifications, as seen in , where similar acrylamides are optimized for dihydroorotate dehydrogenase (DHODH) inhibition .

- Substituent Effects : Chlorine at the pyridine 5-position enhances lipophilicity and electronic effects, contrasting with fluorine or methoxy groups in other analogs (e.g., compounds 34–38) .

Key Observations:

- Biological Relevance : Thiazolidinedione derivative V1 demonstrates direct hypoglycemic activity, while this compound’s bioactivity is inferred from structural analogs in quorum sensing (QS) inhibition .

- Material Science Applications : APMA, a structural analog, highlights the role of acrylamide groups in enhancing interfacial properties in composites .

Functional Group Impact on Activity

- Acrylamide vs.

- Chlorine vs. Other Halogens : The 5-Cl substituent on pyridine increases electron-withdrawing effects compared to 5-F or 6-Me groups, altering reactivity in cross-coupling reactions .

- Thiazolidinedione Moiety : V1’s thiazolidinedione group introduces hydrogen-bonding capabilities absent in the target compound, critical for its hypoglycemic activity .

Industrial and Pharmaceutical Relevance

- Drug Intermediates : N-(5-Chloro-pyridin-2-yl)-oxalamic acid ethyl ester (Edoxaban intermediate) underscores the importance of pyridinamide scaffolds in anticoagulant development .

Q & A

Q. What are the key steps in synthesizing N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, and how are intermediates purified?

Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyridine core via nucleophilic substitution or coupling reactions, using 5-chloro-2-aminopyridine as a starting material.

- Step 2 : Acrylamide introduction via acylation or Michael addition, requiring controlled temperature (0–5°C) and anhydrous conditions to avoid side reactions .

- Purification : Intermediates are monitored via thin-layer chromatography (TLC) and purified using column chromatography or preparative HPLC. Final product purity (≥98%) is confirmed by reverse-phase HPLC with UV detection at 254 nm .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions on the pyridine ring and acrylamide linkage (e.g., vinyl protons at δ 5.6–6.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 211.06) .

- FT-IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm) and N-H bending (~1550 cm) in the acrylamide group .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored in airtight, light-protected containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the acrylamide group. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Temperature Control : Lower temperatures (0–10°C) minimize racemization during acrylamide bond formation, as shown in analogous N-(5-chloropyridin-2-yl) derivatives .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) in Suzuki couplings ensure regioselectivity, avoiding undesired byproducts from competing Heck pathways .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates on the chloropyridine ring .

Q. What strategies resolve contradictions in biological activity data across studies?

- Metabolite Interference : Degradation products (e.g., 5-chloro-2-aminopyridine) may confound bioassays. LC-MS/MS analysis of incubation media is recommended to rule out false positives .

- Solubility Limitations : Poor aqueous solubility (<0.1 mg/mL) can reduce apparent potency. Use of co-solvents (e.g., DMSO ≤1%) or lipid-based formulations improves bioavailability in cellular assays .

Q. How can advanced computational methods predict reactivity or degradation pathways?

- Density Functional Theory (DFT) : Models hydrolysis mechanisms of the acrylamide group, identifying water-mediated nucleophilic attack as the rate-limiting step .

- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., kinase enzymes), guiding structural optimization to enhance affinity .

Q. What analytical methods quantify trace impurities in the compound for pharmaceutical applications?

- UPLC-MS/MS : Detects impurities at ppm levels (e.g., ethyl oxalate byproducts from incomplete ester hydrolysis) with a limit of detection (LOD) of 0.01% .

- Forced Degradation Studies : Exposure to heat (60°C), light (UV 254 nm), and acidic/basic conditions identifies degradation markers for stability-indicating assays .

Methodological Notes

- Synthetic Optimization : Pilot-scale reactions require continuous flow reactors to maintain yield (>85%) and reduce batch variability .

- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.